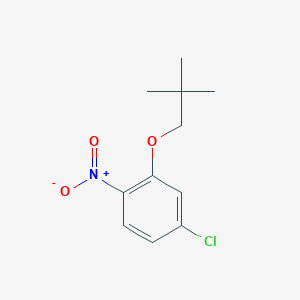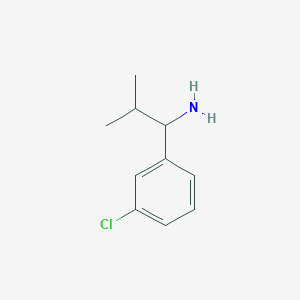
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a cyclopropyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the formation of the cyclopropyl group followed by its attachment to the oxazole ring. One common method involves the use of cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents . The cyclopropyl group is then introduced to the oxazole ring through a series of substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to its reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, influencing biological processes. The oxazole ring may also play a role in binding to specific sites, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Uniqueness
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
Properties
CAS No. |
918522-84-6 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(1-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-12(7-8-12)10-13-11(2,3)9-14-10/h4-9H2,1-3H3 |
InChI Key |
PCKJOVKAIWKKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)C2=NC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)

![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)

![N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)

![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
